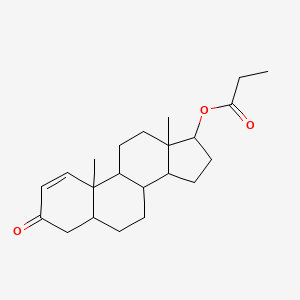
Androstenonol propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an ester of dihydrotestosterone (DHT) and is marketed under the brand name Pesomax . This compound is used primarily for its androgenic and anabolic effects, making it a valuable agent in various medical and research applications.
Preparation Methods
The preparation of androstenonol propionate involves the esterification of androstanolone (stanolone) with propionic acid. The synthetic route typically includes the following steps:
Starting Material: Androstanolone (stanolone) is used as the starting material.
Esterification: The hydroxyl group at the 17β-position of androstanolone is esterified with propionic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Androstenonol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Androstenonol propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is used to investigate the role of androgens in biological processes, including muscle growth and development.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions like hypogonadism and muscle wasting.
Industry: The compound is used in the development of performance-enhancing drugs and supplements
Mechanism of Action
Androstenonol propionate exerts its effects by binding to androgen receptors in target tissues. Once bound, the compound activates the androgen receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular targets include muscle cells, hair follicles, and sebaceous glands. The pathways involved in its action include the androgen receptor signaling pathway and the downstream effects on protein synthesis and cell growth .
Comparison with Similar Compounds
Androstenonol propionate is similar to other androgen esters, such as:
Testosterone propionate: Another androgen ester with similar anabolic and androgenic effects.
Nandrolone phenpropionate: An anabolic steroid with a different structure but similar effects on muscle growth.
Androstenedione: A precursor to testosterone with similar androgenic properties.
What sets this compound apart is its specific ester group, which affects its pharmacokinetics and duration of action. Unlike testosterone propionate, which is rapidly metabolized, this compound has a longer half-life, making it more suitable for certain therapeutic applications .
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3 |
InChI Key |
YGMDGLJSAVHRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















